molecular formula C23H25N3O B3500474 N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide

N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide

Cat. No. B3500474
M. Wt: 359.5 g/mol
InChI Key: XPGYWAWEACEDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide, also known as CHM-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of quinolinecarboxamides and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide is not fully understood. However, studies have shown that it inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of genes involved in inflammation. N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumor cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide in lab experiments is its specificity for topoisomerase II and CK2. This makes it a useful tool for studying the role of these enzymes in cancer and other diseases. However, one of the limitations of using N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide is its low solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide. One area of research is to further elucidate its mechanism of action. This could lead to the development of more effective cancer treatments. Another area of research is to explore its potential use in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, studies could be conducted to improve the synthesis method and increase the yield of N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide.

Scientific Research Applications

N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has been studied for its potential therapeutic applications in various diseases. One of the primary areas of research has been cancer treatment. Studies have shown that N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit tumor growth in animal models of cancer. Additionally, N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-cycloheptyl-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-16-7-6-10-19-20(23(27)25-18-8-4-2-3-5-9-18)15-21(26-22(16)19)17-11-13-24-14-12-17/h6-7,10-15,18H,2-5,8-9H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGYWAWEACEDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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